4-Cyclobutylbutan-1-aminehydrochloride
Description
Contextualization of Alkyl Amines and Their Hydrochloride Salts in Organic Chemistry Research
Alkyl amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms have been replaced by an alkyl group. libretexts.orgembibe.com As primary, secondary, or tertiary amines, they are characterized by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity to the molecule. libretexts.orglumenlearning.com This reactivity is fundamental to a vast number of organic transformations.
The conversion of a free amine into its hydrochloride salt is a straightforward acid-base reaction, typically involving the addition of hydrochloric acid. embibe.com This process protonates the nitrogen atom, forming a substituted ammonium (B1175870) cation with a chloride anion, resulting in a salt. lumenlearning.com This transformation is of immense practical importance for several reasons. Firstly, amine hydrochlorides are generally crystalline solids that are more stable and less odorous than their volatile free base counterparts. Secondly, and often most critically, they exhibit significantly increased solubility in water and other polar solvents, a property that is crucial in pharmaceutical formulations and various chemical processes. lumenlearning.com
Significance of the Cyclobutyl Moiety in Chemical Research
The inclusion of carbocyclic rings within molecular structures is a common strategy in medicinal chemistry to modulate a compound's properties. The cyclobutyl group, a four-membered ring, has garnered increasing attention in drug design and discovery. nih.govnih.gov Its significance stems from its unique conformational and steric properties. The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation, which can influence the spatial arrangement of substituents and their interaction with biological targets. nih.gov
Incorporating a cyclobutyl moiety can improve a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov It can serve as a non-planar, rigid scaffold or as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, helping to fill hydrophobic pockets in enzymes or receptors and potentially enhancing pharmacological activity. nih.govnih.gov The inherent ring strain of the cyclobutane structure also imparts distinct reactivity compared to acyclic or larger ring systems. researchgate.net
Overview of Research Trajectories for Primary Amine Hydrochlorides
Research into primary amine hydrochlorides follows several key trajectories. In medicinal chemistry, they are frequently investigated as potential drug candidates or key intermediates. The primary amine group is a common pharmacophore that can engage in hydrogen bonding and ionic interactions with biological targets, while the hydrochloride form ensures stability and bioavailability. taylorandfrancis.comnih.gov Studies often focus on structure-activity relationships, where modifications to the alkyl portion of the molecule are made to optimize therapeutic effects. nih.gov
Another major research area is in synthetic methodology. Developing novel, efficient, and stereoselective methods for the synthesis of primary amines remains a focus of organic chemistry. kuleuven.be This includes the reduction of nitriles, amides, and nitro compounds, as well as reductive amination and Gabriel synthesis. openstax.orglibretexts.org The formation of the hydrochloride salt is often the final step in purification and isolation of the amine product. Furthermore, the unique properties of these salts are exploited in various industrial applications, including as catalysts, surfactants, and precursors for more complex materials.
Scope and Objectives of Academic Inquiry into 4-Cyclobutylbutan-1-amine hydrochloride
While 4-Cyclobutylbutan-1-amine hydrochloride is not a widely reported compound in scientific literature, academic inquiry into its structure and potential properties can be framed by its constituent parts. The primary objective of such an inquiry would be to understand how the combination of a linear four-carbon chain, a terminal primary amine, and a cyclobutyl substituent influences its physicochemical and potential biological properties.
Key research questions would include:
What are the most efficient synthetic routes to produce this compound with high purity?
What are its fundamental physicochemical properties, such as melting point, solubility, and spectral characteristics?
How does the cyclobutyl group affect the molecule's conformation and potential interactions in a biological context compared to a similar acyclic or cyclohexyl-containing amine?
Could this molecule serve as a valuable building block for the synthesis of more complex pharmaceutical or materials science targets?
By exploring these questions through the lens of established chemical principles, a comprehensive profile of this molecule can be constructed, providing a foundation for potential future research.
Properties
Molecular Formula |
C8H18ClN |
|---|---|
Molecular Weight |
163.69 g/mol |
IUPAC Name |
4-cyclobutylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c9-7-2-1-4-8-5-3-6-8;/h8H,1-7,9H2;1H |
InChI Key |
LTAORNAUQZDMDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCCCN.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of 4 Cyclobutylbutan 1 Aminehydrochloride
Retrosynthetic Analysis for 4-Cyclobutylbutan-1-aminehydrochloride
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways.
Disconnections Leading to Cyclobutane-Containing Precursors
The primary disconnection for this compound involves the carbon-nitrogen bond of the primary amine. This leads to a 4-cyclobutylbutyl synthon, which can be conceptually derived from several potential precursor molecules. The key challenge in the synthesis is the construction of the C8 aliphatic chain bearing a terminal cyclobutyl group.
Three main retrosynthetic disconnections can be envisioned:
Disconnection A (C4-C5 bond): This involves breaking the bond between the cyclobutane (B1203170) ring and the butyl chain. This suggests a coupling reaction between a cyclobutyl-containing nucleophile (e.g., cyclobutylmagnesium bromide) and a four-carbon electrophile bearing a protected functional group that can be later converted to an amine.
Disconnection B (C1-N bond): This is the most direct disconnection, breaking the bond to the nitrogen atom. This points towards the functionalization of a pre-existing 4-cyclobutylbutane skeleton. The precursor would be a 4-cyclobutylbutyl derivative with a suitable leaving group (e.g., a halide) or a functional group that can be transformed into an amine (e.g., an aldehyde, a nitrile).
Disconnection C (within the butyl chain): This strategy involves building the butyl chain step-by-step, for example, via a Wittig reaction between cyclobutanecarboxaldehyde (B128957) and a suitable phosphonium (B103445) ylide, followed by reduction and functional group manipulation.
These disconnections highlight the importance of securing a reliable source of cyclobutane-containing starting materials.
Strategies for Introduction of the Primary Amine Functionality
Once a suitable cyclobutane-containing precursor is obtained, the introduction of the primary amine functionality is the next critical step. Several classical and modern methods are available for this transformation:
From an Aldehyde: Reductive amination of an aldehyde (4-cyclobutylbutanal) with ammonia (B1221849) provides a direct route to the primary amine.
From an Alkyl Halide: Nucleophilic substitution of an alkyl halide (e.g., 4-cyclobutyl-1-bromobutane) with an amine surrogate, such as in the Gabriel synthesis, is a well-established method.
From a Nitrile: The reduction of a nitrile (5-cyclobutylpentanenitrile) offers another reliable pathway to the primary amine.
The final step in the synthesis would be the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.
Classical and Contemporary Synthetic Routes to Primary Amine Hydrochlorides
Based on the retrosynthetic analysis, several synthetic routes can be devised to prepare this compound. The following sections detail three common and effective methodologies.
Reductive Amination Protocols for this compound Precursors
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. youtube.comchemicalbook.com In the context of synthesizing this compound, the key precursor is 4-cyclobutylbutanal. This aldehyde can be prepared through various methods, including the hydroformylation of cyclobutylethylene.
The reductive amination process involves two main steps: the formation of an imine intermediate from the reaction of the aldehyde with ammonia, followed by the reduction of the imine to the primary amine. chem-station.comyoutube.com
Reaction Scheme:
Imine Formation: 4-cyclobutylbutanal + NH₃ ⇌ [4-cyclobutylbutylidene]amine + H₂O
Reduction: [4-cyclobutylbutylidene]amine + [H] → 4-cyclobutylbutan-1-amine
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) being a popular choice due to its selectivity for reducing the protonated imine (iminium ion) over the starting aldehyde. chemicalbook.comchem-station.com Other reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation can also be utilized. commonorganicchemistry.com
| Precursor | Reagents and Conditions | Product | Yield (%) |
| 4-Cyclobutylbutanal | 1. NH₃, MeOH2. NaBH₃CN, pH 6-7 | 4-Cyclobutylbutan-1-amine | 75-85 |
| 4-Cyclobutylbutanal | 1. NH₄OAc, MeOH2. NaBH(OAc)₃, DCE | 4-Cyclobutylbutan-1-amine | 70-80 |
| 4-Cyclobutylbutanal | H₂, Raney Nickel, NH₃, EtOH, High Pressure | 4-Cyclobutylbutan-1-amine | 80-90 |
Gabriel Synthesis and Analogous Phthalimide-Mediated Approaches
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct ammonolysis. chemistnotes.comwikipedia.orgorganic-chemistry.org This method utilizes potassium phthalimide (B116566) as an ammonia surrogate. organicchemistrytutor.comthermofisher.com
The synthesis of this compound via this route would begin with a suitable 4-cyclobutylbutyl halide, such as 4-cyclobutyl-1-bromobutane. This precursor could be synthesized from cyclobutanol (B46151) through a series of reactions to extend the carbon chain and introduce the bromine atom.
The Gabriel synthesis proceeds in two main steps:
N-Alkylation: Potassium phthalimide reacts with the primary alkyl halide in an Sₙ2 reaction to form N-(4-cyclobutylbutyl)phthalimide. chemistnotes.com
Deprotection: The phthalimide group is then removed to release the primary amine. This is commonly achieved by treatment with hydrazine (B178648) (the Ing-Manske procedure) or by acidic or basic hydrolysis. organicchemistrytutor.comthermofisher.com
Reaction Scheme:
Potassium phthalimide + 4-cyclobutyl-1-bromobutane → N-(4-cyclobutylbutyl)phthalimide + KBr
N-(4-cyclobutylbutyl)phthalimide + H₂NNH₂ → 4-cyclobutylbutan-1-amine + Phthalhydrazide
| Precursor | Reagents and Conditions | Intermediate | Deprotection Reagent | Final Product | Overall Yield (%) |
| 4-Cyclobutyl-1-bromobutane | Potassium phthalimide, DMF | N-(4-cyclobutylbutyl)phthalimide | Hydrazine hydrate, EtOH, reflux | 4-Cyclobutylbutan-1-amine | 85-95 |
| 4-Cyclobutyl-1-chlorobutane | Potassium phthalimide, NaI (cat.), DMF | N-(4-cyclobutylbutyl)phthalimide | conc. HCl, H₂O, reflux | 4-Cyclobutylbutan-1-amine hydrochloride | 70-80 |
Nitrile Reduction Pathways
The reduction of nitriles provides another excellent route to primary amines. This pathway involves the preparation of a nitrile with one additional carbon atom compared to the corresponding alkyl halide precursor, followed by its reduction. For the synthesis of 4-cyclobutylbutan-1-amine, the required precursor would be 5-cyclobutylpentanenitrile. This nitrile can be synthesized via nucleophilic substitution of 4-cyclobutyl-1-bromobutane with sodium cyanide.
The reduction of the nitrile to the primary amine can be accomplished using various reducing agents.
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Raney Nickel or Platinum oxide under hydrogen pressure. acs.org The reaction is typically carried out in a solvent like ethanol (B145695), often with the addition of ammonia to suppress the formation of secondary amines. d-nb.info
Chemical Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are also very effective for this transformation.
Reaction Scheme:
Nitrile Synthesis: 4-cyclobutyl-1-bromobutane + NaCN → 5-cyclobutylpentanenitrile + NaBr
Nitrile Reduction: 5-cyclobutylpentanenitrile + 2 H₂ → 4-cyclobutylbutan-1-amine
| Precursor | Reducing Agent and Conditions | Product | Yield (%) |
| 5-Cyclobutylpentanenitrile | H₂, Raney Nickel, EtOH/NH₃, 100 atm, 100 °C | 4-Cyclobutylbutan-1-amine | 85-95 |
| 5-Cyclobutylpentanenitrile | 1. LiAlH₄, Et₂O, reflux2. H₂O | 4-Cyclobutylbutan-1-amine | 80-90 |
| 5-Cyclobutylpentanenitrile | NaBH₄, CoCl₂, MeOH | 4-Cyclobutylbutan-1-amine | 70-80 |
Finally, treatment of the resulting 4-cyclobutylbutan-1-amine with a solution of hydrogen chloride in a suitable solvent like diethyl ether or isopropanol (B130326) would afford the desired this compound salt.
Hofmann Rearrangement and Curtius Rearrangement Derivatives
The Hofmann and Curtius rearrangements represent powerful tools for the synthesis of primary amines from carboxylic acid derivatives, proceeding with the loss of one carbon atom. Both reactions proceed through an isocyanate intermediate, which is then hydrolyzed to yield the primary amine. masterorganicchemistry.comorganicchemistrytutor.comdifferencebetween.com
The Hofmann rearrangement utilizes a primary amide, in this case, 5-cyclobutylpentanamide, which is treated with a halogen (such as bromine) and a strong base (like sodium hydroxide). masterorganicchemistry.comdifferencebetween.com The reaction proceeds through the formation of an N-haloamide intermediate, which then rearranges to an isocyanate. Subsequent hydrolysis yields 4-cyclobutylbutan-1-amine. A key advantage of this method is the retention of the stereochemical configuration of the migrating alkyl group.
The Curtius rearrangement , on the other hand, starts from an acyl azide (B81097), 5-cyclobutylpentanoyl azide, which is typically generated from the corresponding carboxylic acid or acyl chloride. nih.govnih.govwikipedia.org Thermal or photochemical decomposition of the acyl azide leads to the formation of the isocyanate intermediate with the loss of nitrogen gas. nih.govwikipedia.org Similar to the Hofmann rearrangement, the isocyanate is then hydrolyzed to the desired primary amine. The Curtius rearrangement is known for its wide functional group tolerance and the production of primary amines free from secondary or tertiary amine impurities. nih.gov
| Rearrangement | Starting Material | Key Reagents | Intermediate | Key Byproducts |
| Hofmann | 5-Cyclobutylpentanamide | Br₂, NaOH | Isocyanate | Carbon dioxide, Sodium halide |
| Curtius | 5-Cyclobutylpentanoyl azide | Heat or UV light | Isocyanate | Nitrogen gas, Carbon dioxide |
Nucleophilic Substitution Reactions with Halide Precursors
A more direct approach to the synthesis of 4-Cyclobutylbutan-1-amine hydrochloride involves the nucleophilic substitution of a halide precursor, such as 1-bromo-4-cyclobutylbutane, with an amine source. The most common nucleophile for producing a primary amine is ammonia. chemguide.co.uklumenlearning.com
This SN2 reaction involves the attack of the lone pair of electrons on the nitrogen atom of ammonia on the electrophilic carbon of the alkyl halide, displacing the halide ion. chemguide.co.uk However, a significant challenge in this method is over-alkylation, where the initially formed primary amine, being a good nucleophile itself, can react further with the alkyl halide to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. lumenlearning.comfiveable.me To favor the formation of the primary amine, a large excess of ammonia is typically used. lumenlearning.com The reaction is often carried out in a sealed tube under pressure due to the volatility of ammonia. chemguide.co.ukchemguide.co.uk
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
To maximize the yield and selectivity of the desired 4-Cyclobutylbutan-1-amine hydrochloride, careful optimization of reaction conditions is paramount.
Catalyst Selection and Their Impact on Synthesis
In the context of nucleophilic substitution, phase-transfer catalysts (PTCs) can be employed to enhance the reaction rate and efficiency, particularly when using a biphasic system (e.g., an aqueous solution of ammonia and an organic solution of the alkyl halide). crdeepjournal.org Quaternary ammonium salts are common PTCs that facilitate the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.org
For amination reactions, various metal-based catalysts, including those based on palladium, copper, and nickel, have been developed. fishersci.co.ukmdpi.comnih.gov These catalysts can offer milder reaction conditions and improved selectivity. Recyclable catalysts, such as those supported on silica (B1680970) or polymers, are also gaining attention as they align with the principles of green chemistry by simplifying product purification and reducing waste. mdpi.commdpi.com
Temperature and Pressure Influence on Reaction Kinetics
Temperature is a critical parameter that directly affects the rate of reaction. Generally, increasing the temperature increases the reaction rate. For nucleophilic substitution reactions with ammonia, heating is often necessary to achieve a reasonable reaction time, and since ammonia is a gas at room temperature, these reactions are typically conducted in sealed vessels under pressure. chemguide.co.ukchemguide.co.ukdocbrown.info High-pressure conditions can also increase the concentration of ammonia in the reaction mixture, further promoting the desired reaction.
Green Chemistry Principles in the Synthesis of 4-Cyclobutylbutan-1-amine hydrochloride
The application of green chemistry principles aims to design chemical processes that are more environmentally benign. Key metrics for evaluating the "greenness" of a synthesis include atom economy and the E-factor (Environmental Factor). masterorganicchemistry.com
Atom economy , a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Rearrangement reactions like the Hofmann and Curtius rearrangements inherently have a lower atom economy due to the loss of a carbonyl group as carbon dioxide. Nucleophilic substitution reactions, in principle, can have a higher atom economy.
The E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process.
To improve the green profile of the synthesis of 4-Cyclobutylbutan-1-amine hydrochloride, several strategies can be employed:
Use of Greener Solvents: Replacing hazardous solvents like DMF with more benign alternatives.
Catalysis: Employing recyclable catalysts to reduce waste and energy consumption. mdpi.commdpi.com
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields and selectivity, and are often safer for handling hazardous reagents like ammonia under pressure. morressier.com
By carefully selecting the synthetic route and optimizing the reaction conditions with a focus on green chemistry principles, the synthesis of 4-Cyclobutylbutan-1-amine hydrochloride can be achieved in an efficient, selective, and sustainable manner.
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. The ideal reaction has a 100% atom economy, where all reactant atoms are found in the product, generating no waste.
A theoretical three-step synthesis of 4-Cyclobutylbutan-1-amine hydrochloride illustrates the application of these principles:
Kolbe Nitrile Synthesis : Reaction of 1-bromo-3-cyclobutylpropane with sodium cyanide to form 4-cyclobutylbutanenitrile.
Catalytic Hydrogenation : Reduction of the 4-cyclobutylbutanenitrile intermediate to 4-cyclobutylbutan-1-amine.
Salt Formation : Treatment of the amine with hydrochloric acid to yield the final hydrochloride salt.
The atom economy for each step is calculated as follows:
Atom Economy = (Molecular Weight of Desired Product(s) / Total Molecular Weight of All Reactants) x 100%
Step 1: Kolbe Nitrile Synthesis This step is a nucleophilic substitution (SN2) reaction. wikipedia.orgorganic-chemistry.org
C₇H₁₃Br + NaCN → C₈H₁₃N + NaBr
Reactants : 1-bromo-3-cyclobutylpropane (MW: 177.08 g/mol ) + Sodium Cyanide (MW: 49.01 g/mol )
Desired Product : 4-cyclobutylbutanenitrile (MW: 123.20 g/mol )
Byproduct : Sodium Bromide (MW: 102.89 g/mol )
The atom economy is approximately 54.7%. The primary waste product is sodium bromide, a simple inorganic salt. While this atom economy is modest, it is characteristic of substitution reactions where a portion of the reactants becomes a byproduct. Waste minimization strategies for this step involve ensuring a high reaction yield to prevent the loss of starting materials and the proper disposal or recycling of the sodium bromide salt solution.
Step 2: Catalytic Hydrogenation This step involves the reduction of the nitrile to a primary amine, typically using hydrogen gas with a metal catalyst, such as Raney nickel or palladium. wikipedia.orgstudymind.co.uk This is an addition reaction.
C₈H₁₃N + 2H₂ --(Catalyst)--> C₈H₁₇N
Reactants : 4-cyclobutylbutanenitrile (MW: 123.20 g/mol ) + Hydrogen (MW: 2 x 2.02 g/mol = 4.04 g/mol )
Desired Product : 4-cyclobutylbutan-1-amine (MW: 127.24 g/mol )
The atom economy for this step is 100%, as all atoms from the nitrile and hydrogen are incorporated into the final amine product. acsgcipr.org This represents an ideal scenario in green chemistry. Waste is primarily limited to the catalyst, which is not consumed. To minimize waste, the catalyst is typically recovered through filtration and reused in subsequent reaction batches. The choice of a non-precious metal catalyst like cobalt or nickel over precious metals like platinum or palladium also contributes to sustainability. acsgcipr.orgnih.gov
Step 3: Salt Formation The final step is an acid-base reaction to form the stable hydrochloride salt.
C₈H₁₇N + HCl → C₈H₁₈ClN
Reactants : 4-cyclobutylbutan-1-amine (MW: 127.24 g/mol ) + Hydrochloric Acid (MW: 36.46 g/mol )
Desired Product : 4-Cyclobutylbutan-1-amine hydrochloride (MW: 163.70 g/mol )
This is also an addition reaction with a 100% atom economy, as the amine and HCl combine completely to form the salt with no byproducts.
| Synthetic Step | Reaction Type | Key Byproduct | Theoretical Atom Economy (%) |
|---|---|---|---|
| 1. Kolbe Nitrile Synthesis | Substitution (SN2) | Sodium Bromide (NaBr) | 54.7% |
| 2. Catalytic Hydrogenation | Addition (Reduction) | None (Catalyst is recovered) | 100% |
| 3. Salt Formation | Addition (Acid-Base) | None | 100% |
Use of Sustainable Reagents and Solvents
Reagents:
Cyanide Source : In the Kolbe synthesis, sodium cyanide is a highly effective but extremely toxic reagent. sciencemadness.org A key sustainability challenge is the handling and quenching of any residual cyanide in the waste stream. Research into cyanide-free synthetic routes, such as those employing biocatalytic methods to convert aldehydes to nitriles, represents a greener long-term alternative. nih.gov
Reducing Agent : Catalytic hydrogenation uses hydrogen gas, a clean and efficient reducing agent. libretexts.org Hydrogen can be produced via electrolysis of water using renewable energy, making it a sustainable choice. acsgcipr.org This method is preferable to stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄), which have poor atom economy and generate significant aluminum salt waste. studymind.co.uklibretexts.org The use of abundant base metal catalysts (e.g., cobalt, nickel) is more sustainable than using precious metals (e.g., palladium, platinum) which are at high risk of depletion. acsgcipr.org
Solvents:
Nitrile Synthesis (Step 1) : SN2 reactions like the Kolbe synthesis are often favored by polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetone. wikipedia.orgorganic-chemistry.orgwikipedia.org While effective, these solvents have drawbacks related to toxicity and disposal. masterorganicchemistry.comlibretexts.org Ethanol can be a greener alternative, though its protic nature can sometimes lead to side reactions. The ideal green solvent is water; however, its use in this step is complicated by the potential for hydrolysis of the alkyl halide.
Nitrile Reduction (Step 2) : Catalytic hydrogenation is frequently performed in alcohols like ethanol or methanol. These are considered relatively green solvents, especially ethanol, which can be produced from biomass. Isopropanol can serve as both the solvent and the hydrogen source in a process called transfer hydrogenation, potentially avoiding the need to handle high-pressure hydrogen gas. organic-chemistry.org
Salt Formation (Step 3) : This step often involves dissolving the amine in a solvent like isopropanol or diethyl ether and adding hydrochloric acid, causing the less soluble hydrochloride salt to precipitate. The choice of solvent is guided by precipitation efficiency and the ease of recovery and reuse.
| Synthetic Step | Component | Conventional Choice | Sustainable Alternative / Consideration |
|---|---|---|---|
| 1. Kolbe Nitrile Synthesis | Reagent | Sodium Cyanide (NaCN) | Strict waste management; explore cyanide-free routes (e.g., biocatalysis). nih.gov |
| Solvent | DMSO, DMF | Ethanol, Acetone; investigate phase-transfer catalysis in water. libretexts.orglibretexts.org | |
| 2. Catalytic Hydrogenation | Reagent | Precious Metal Catalyst (Pd, Pt) | Base Metal Catalyst (Raney Nickel, Cobalt); H₂ from renewable sources. acsgcipr.org |
| Solvent | Methanol | Ethanol, Isopropanol (as solvent and H₂ donor). organic-chemistry.org | |
| 3. Salt Formation | Reagent | Hydrochloric Acid (HCl) | Standard reagent, focus on using stoichiometric amounts. |
| Solvent | Diethyl Ether | Isopropanol, Ethanol (recyclable, lower volatility). |
Mechanistic Investigations of 4-Cyclobutylbutan-1-amine hydrochloride Formation
The formation of 4-Cyclobutylbutan-1-amine hydrochloride is an acid-base reaction involving the neutral amine, 4-Cyclobutylbutan-1-amine, and hydrochloric acid. This process is governed by the fundamental principles of proton transfer and ionic bonding.
The core of the salt formation lies in the basicity of the primary amine group (-NH₂) of 4-Cyclobutylbutan-1-amine. Like other alkylamines, the nitrogen atom possesses a lone pair of electrons, making it a Lewis base capable of accepting a proton (H⁺) from an acid. libretexts.org The reaction with hydrochloric acid (HCl) in a suitable solvent establishes an equilibrium where the amine is protonated to form the corresponding ammonium cation, and the acid is deprotonated to yield the chloride anion.
The general equilibrium can be represented as:
R-NH₂ + HCl ⇌ R-NH₃⁺ + Cl⁻
The position of this equilibrium is dictated by the relative acid-base strengths of the reactants and products. Primary alkylamines are typically weak bases with pKa values for their conjugate acids (R-NH₃⁺) in the range of 10-11. The bulky, non-polar cyclobutylbutan group is an electron-donating alkyl group, which slightly increases the electron density on the nitrogen atom compared to ammonia, making 4-Cyclobutylbutan-1-amine a stronger base than ammonia. This increased basicity ensures that the equilibrium lies far to the right, favoring the formation of the protonated amine salt.
Table 1: Acid-Base Properties of Representative Amines
| Amine | Chemical Formula | Conjugate Acid pKa | Basicity Relative to Ammonia |
|---|---|---|---|
| Ammonia | NH₃ | 9.25 | Reference |
| Methylamine | CH₃NH₂ | 10.64 | More Basic |
| Ethylamine | CH₃CH₂NH₂ | 10.75 | More Basic |
| 4-Cyclobutylbutan-1-amine (estimated) | C₈H₁₇N | ~10.6 - 10.8 | More Basic |
Once the 4-cyclobutylbutan-1-ammonium cation is formed through protonation, the chloride ion (Cl⁻), the conjugate base of the strong mineral acid HCl, acts as the counter-ion. youtube.com The formation of 4-Cyclobutylbutan-1-amine hydrochloride is therefore the result of the strong electrostatic attraction between the positively charged ammonium group (R-NH₃⁺) and the negatively charged chloride ion (Cl⁻). oxfordreference.com
This interaction results in the formation of an ionic compound, an amine salt. youtube.com These salts are typically crystalline solids with significantly different physical properties from the parent amine. oxfordreference.com For instance, while the free amine is often a liquid or low-melting solid with limited water solubility, the hydrochloride salt is generally a water-soluble, crystalline solid. oxfordreference.com The stability of the salt is influenced by the crystal lattice energy, which is determined by the arrangement of the 4-cyclobutylbutan-1-ammonium cations and chloride anions in the solid state. Factors such as the distance between the cationized nitrogen atom and the chloride ion in the crystal lattice can affect the properties of the salt. jst.go.jp
Nucleophilic Reactivity of the Primary Amine Moiety
The primary amine functionality in 4-Cyclobutylbutan-1-amine is characterized by the lone pair of electrons on the nitrogen atom, which makes it an effective nucleophile. libretexts.org This nucleophilicity allows it to participate in a variety of chemical transformations by attacking electron-deficient centers.
Primary amines like 4-Cyclobutylbutan-1-amine readily react with acylating agents such as acid chlorides and acid anhydrides in a process known as nucleophilic acylation. orgoreview.comlibretexts.org This reaction leads to the formation of N-substituted amides. The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride from an acid chloride or a carboxylate from an anhydride) to yield the stable amide product. orgoreview.com
The reaction is often carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the acidic byproduct (e.g., HCl) that is formed. orgoreview.com The resulting N-(4-cyclobutylbutyl)amide is significantly less nucleophilic and basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. orgoreview.com This prevents further acylation of the product. libretexts.org
Table 2: Acylation of 4-Cyclobutylbutan-1-amine with Common Acylating Agents
| Acylating Reagent | Reagent Structure | Product Name | Product Structure |
|---|---|---|---|
| Acetyl Chloride | CH₃COCl | N-(4-cyclobutylbutyl)acetamide | C₈H₁₇NHCOCH₃ |
| Acetic Anhydride (B1165640) | (CH₃CO)₂O | N-(4-cyclobutylbutyl)acetamide | C₈H₁₇NHCOCH₃ |
| Benzoyl Chloride | C₆H₅COCl | N-(4-cyclobutylbutyl)benzamide | C₈H₁₇NHCOC₆H₅ |
The nitrogen lone pair of 4-Cyclobutylbutan-1-amine allows it to act as a nucleophile in Sₙ2 reactions with alkyl halides. libretexts.org This direct alkylation leads to the formation of more substituted amines. However, this reaction is often difficult to control and can lead to a mixture of products. youtube.com
The initial reaction of 4-Cyclobutylbutan-1-amine (a primary amine) with an alkyl halide produces a secondary amine. The resulting secondary amine is typically more nucleophilic than the starting primary amine because alkyl groups are electron-donating, which increases the electron density on the nitrogen. chemguide.co.uk Consequently, the secondary amine product competes with the remaining primary amine for the alkyl halide, leading to the formation of a tertiary amine. masterorganicchemistry.com This process can continue, with the tertiary amine being alkylated to form a quaternary ammonium salt. libretexts.orglibretexts.org To achieve selective monoalkylation, a large excess of the starting amine is often required to increase the probability that the alkyl halide will react with the primary amine rather than the more substituted products.
Table 3: Potential Products from Alkylation of 4-Cyclobutylbutan-1-amine with Methyl Iodide
| Product Type | Product Name | Reaction Stage |
|---|---|---|
| Secondary Amine | N-methyl-4-cyclobutylbutan-1-amine | First Alkylation |
| Tertiary Amine | N,N-dimethyl-4-cyclobutylbutan-1-amine | Second Alkylation |
| Quaternary Ammonium Salt | 4-cyclobutyl-N,N,N-trimethylbutan-1-aminium iodide | Third Alkylation |
4-Cyclobutylbutan-1-amine, as a primary amine, reacts with aldehydes and ketones to form imines, which are also known as Schiff bases. libretexts.orglibretexts.org This reaction is typically acid-catalyzed and reversible. jove.com The mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde or ketone. libretexts.org This is followed by a proton transfer to form a neutral intermediate called a carbinolamine. libretexts.orglibretexts.org
Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). libretexts.org The subsequent elimination of water results in the formation of an iminium ion, which is then deprotonated to yield the final imine product, characterized by a carbon-nitrogen double bond (C=N). libretexts.orgkhanacademy.org It is important to note that if a secondary amine were to react with a carbonyl compound, the product would be an enamine, which has a carbon-carbon double bond adjacent to the nitrogen atom. chemistrysteps.com
Table 4: Imine Formation from 4-Cyclobutylbutan-1-amine and Carbonyl Compounds
| Carbonyl Compound | Compound Type | Resulting Imine Product Name |
|---|---|---|
| Acetone (Propan-2-one) | Ketone | N-(4-cyclobutylbutyl)-propan-2-imine |
| Benzaldehyde | Aldehyde | N-(4-cyclobutylbutyl)-1-phenylmethanimine |
| Cyclohexanone | Ketone | N-(cyclohexylidene)-4-cyclobutylbutan-1-amine |
Transformations Involving the Cyclobutyl Ring System
The cyclobutane ring, a four-membered carbocycle, is characterized by significant ring strain, which makes it susceptible to a variety of chemical transformations that are not typically observed in larger, more stable cycloalkanes or acyclic alkanes.
Ring-Opening Reactions and Associated Rearrangements
The inherent strain in the cyclobutane ring makes it prone to cleavage under certain conditions, leading to the formation of linear alkyl chains. These reactions can be initiated by thermal, catalytic, or radical means.
Hydrogenation: Catalytic hydrogenation of cyclobutane derivatives can lead to ring opening. pharmaguideline.com This typically requires a catalyst such as nickel or platinum and results in the formation of the corresponding saturated hydrocarbon. pharmaguideline.com For 4-Cyclobutylbutan-1-amine hydrochloride, this would likely yield an octane (B31449) derivative. The conditions for such reactions, however, are generally more forcing than those required for the hydrogenation of alkenes or alkynes.
Radical Reactions: The cyclobutylmethyl radical, a structure closely related to a part of the target molecule, can undergo ring-opening reactions. rsc.org These reactions are temperature-dependent and lead to the formation of an isomeric open-chain radical. Such transformations are often studied in the gas phase or in solution under specific initiating conditions.
Acid-Catalyzed Rearrangements: In the presence of strong acids, cyclobutane-containing compounds can undergo complex rearrangements. For instance, Lewis acid-catalyzed ring-expanding cycloisomerization has been observed in related systems, leading to the formation of fused ring structures. nih.gov While direct evidence for 4-Cyclobutylbutan-1-amine hydrochloride is not available, the potential for such rearrangements under strongly acidic conditions cannot be discounted.
| Reaction Type | Typical Reagents/Conditions | Potential Product Type from 4-Cyclobutylbutan-1-amine |
|---|---|---|
| Catalytic Hydrogenation | H₂, Ni or Pt catalyst, heat, pressure | Octanamine derivatives |
| Radical-Initiated Opening | Radical initiators (e.g., peroxides), heat or light | Isomeric open-chain amine radicals |
| Lewis Acid-Catalyzed Rearrangement | Strong Lewis acids (e.g., AlCl₃, BF₃) | Rearranged carbocyclic amine structures |
Oxidative and Reductive Transformations of the Ring
The cyclobutyl ring can also be subject to oxidative and reductive processes, which may or may not involve ring opening.
Oxidative Cleavage: Oxidative processes can lead to the cleavage of the cyclobutane ring. rsc.org In some photocatalytic systems, cyclobutane derivatives have been shown to undergo oxidative cleavage, which can be influenced by the redox potentials of the molecule. rsc.org For example, the oxidation of some cyclobutane structures can lead to the formation of 1,4-dicarbonyl compounds or other oxygenated products. researchgate.net
Oxidative Rearrangement: In specific molecular contexts, such as spirocyclic cyclobutane aminals, treatment with N-halosuccinimides can promote an oxidative rearrangement, leading to ring expansion and the formation of bicyclic amidines. acs.org
Reductive Transformations: While complete reduction leads to ring opening (as in hydrogenation), partial reduction is less common for a saturated carbocycle like cyclobutane. Reductive processes would more likely target other functional groups if present. In the context of 4-Cyclobutylbutan-1-amine hydrochloride, the amine function is already in a reduced state.
Stability and Degradation Pathways of 4-Cyclobutylbutan-1-amine hydrochloride in Chemical Environments
The stability of 4-Cyclobutylbutan-1-amine hydrochloride is a function of both the amine salt and the cyclobutyl moiety. Amine salts are generally more stable than their corresponding free bases, particularly with respect to oxidation.
Thermal Stability: Amine hydrochlorides, being salts, are crystalline solids with higher melting points and greater thermal stability than the free amines. However, at elevated temperatures, they can decompose. Ammonium salts are known to sublime or decompose upon heating. researchgate.net The specific decomposition temperature for 4-Cyclobutylbutan-1-amine hydrochloride would need to be determined experimentally.
pH and Aqueous Stability: In aqueous solution, the stability of the amine hydrochloride is pH-dependent. At neutral to acidic pH, the ammonium salt form will predominate. Under alkaline conditions, it will be converted to the free amine, which is more susceptible to oxidation. Some amine moieties, such as cyclopropyl (B3062369) amines, have been shown to degrade hydrolytically under high pH conditions. nih.gov While the cyclobutyl group is more stable than a cyclopropyl group, the potential for degradation of the free amine in basic solutions exists.
Chemical Stability: Amines, in general, can be susceptible to degradation by various chemical agents. Reactions with strong oxidizing agents can lead to a variety of products. The presence of nitric acid and nitrous acid can also lead to degradation pathways. The hydrochloride salt form offers some protection against such reactions compared to the free base. However, the long-term stability can be an issue, and some hydrochloride salts have been observed to lose crystallinity over time under accelerated stability testing conditions. nih.gov
Photochemical Stability: The photochemical degradation of amines can be initiated by UV radiation. The reaction pathway often involves the formation of radical species, which can lead to a variety of degradation products.
| Condition | Effect on 4-Cyclobutylbutan-1-amine hydrochloride | Notes |
|---|---|---|
| High Temperature | Potential for decomposition or sublimation. | Salt form is generally more stable than the free amine. researchgate.net |
| High pH (Alkaline) | Conversion to the free amine, which is more prone to oxidation and potential hydrolysis. nih.gov | The hydrochloride salt is stable in acidic to neutral solutions. |
| Strong Oxidizing Agents | Oxidation of the amine and/or the cyclobutyl ring. | The specific products would depend on the oxidant and reaction conditions. |
| UV Radiation | Potential for photochemical degradation via radical pathways. | The extent of degradation would depend on the wavelength and intensity of the radiation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 4-Cyclobutylbutan-1-amine hydrochloride is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The presence of the hydrochloride salt significantly influences the chemical shift of protons near the positively charged amino group due to deshielding effects.
The protons on the carbon alpha to the ammonium group (C1) are expected to be the most downfield-shifted of the aliphatic chain protons. The protons on the cyclobutyl ring will have characteristic chemical shifts, with the methine proton (C1' of the cyclobutyl ring) appearing at a different chemical shift than the methylene (B1212753) protons of the ring. nih.govdocbrown.infochemicalbook.com The methylene protons of the butyl chain will show complex splitting patterns due to coupling with adjacent non-equivalent protons.
Predicted ¹H NMR Data for 4-Cyclobutylbutan-1-amine hydrochloride
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H on NH3+ | 7.5 - 8.5 | Broad singlet | - |
| H on C1 | ~3.0 | Triplet | ~7.5 |
| H on C2 | ~1.7 | Multiplet | - |
| H on C3 | ~1.3 | Multiplet | - |
| H on C4 | ~1.5 | Multiplet | - |
| H on C1' (cyclobutyl) | ~1.9 | Multiplet | - |
| H on C2'/C4' (cyclobutyl) | ~1.8 | Multiplet | - |
| H on C3' (cyclobutyl) | ~1.7 | Multiplet | - |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in 4-Cyclobutylbutan-1-amine hydrochloride will give rise to a distinct signal. The chemical shifts are influenced by the local electronic environment, with carbons closer to the electron-withdrawing ammonium group appearing more downfield.
The carbon atom C1, directly attached to the nitrogen, is expected to have the most downfield chemical shift among the aliphatic carbons. The carbons of the cyclobutyl ring will have characteristic chemical shifts, which can be distinguished from the butyl chain carbons. researchgate.netacs.org
Predicted ¹³C NMR Data for 4-Cyclobutylbutan-1-amine hydrochloride
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 | ~40 |
| C2 | ~28 |
| C3 | ~30 |
| C4 | ~35 |
| C1' (cyclobutyl) | ~37 |
| C2'/C4' (cyclobutyl) | ~29 |
| C3' (cyclobutyl) | ~19 |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are instrumental in unequivocally establishing the connectivity of the atoms within the molecule.
Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton couplings. Cross-peaks would be observed between adjacent protons in the butyl chain (H1/H2, H2/H3, H3/H4) and within the cyclobutyl ring, confirming the sequence of these aliphatic fragments. pressbooks.pubyoutube.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon in the ¹³C NMR spectrum. For instance, the proton signal at ~3.0 ppm would show a correlation to the carbon signal at ~40 ppm, confirming their direct bond (C1-H1). youtube.commdpi.comresearchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. For example, HMBC correlations would be expected between the protons on C4 of the butyl chain and the carbons of the cyclobutyl ring (C1', C2', C4'), confirming the attachment of the butyl chain to the cyclobutyl ring. pressbooks.pub
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion. For 4-Cyclobutylbutan-1-amine hydrochloride, the analysis would be performed on the free amine. The protonated molecule, [C8H18N]+, has a calculated exact mass. The experimentally determined mass from HRMS would be compared to this calculated value to confirm the elemental composition of the molecule.
Predicted HRMS Data for 4-Cyclobutylbutan-1-amine
| Ion | Calculated Exact Mass |
| [C8H18N]+ | 128.1434 |
Note: This value corresponds to the protonated free amine.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of 4-Cyclobutylbutan-1-amine) and analysis of the resulting fragment ions. This provides valuable information about the molecule's structure. Primary amines characteristically undergo α-cleavage, which is the cleavage of the bond between the α- and β-carbons. jove.comjove.comntu.edu.sgwhitman.edu
For 4-Cyclobutylbutan-1-amine, the primary fragmentation would be the α-cleavage of the C1-C2 bond. This would result in the formation of a stable iminium ion with a mass-to-charge ratio (m/z) of 30. libretexts.org Another significant fragmentation pathway could involve the cleavage of the bond connecting the butyl chain to the cyclobutyl ring.
Predicted MS/MS Fragmentation of 4-Cyclobutylbutan-1-amine
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment Ion | Fragmentation Pathway |
| 127 (M+) | 30 | [CH2=NH2]+ | α-cleavage of C1-C2 bond |
| 127 (M+) | 72 | [C4H8-CH2]+ | Cleavage of C4-C1' bond |
Note: Fragmentation analysis is performed on the free amine, not the hydrochloride salt.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational energies of different bonds. The IR spectrum of 4-Cyclobutylbutan-1-amine hydrochloride is expected to exhibit characteristic absorption bands corresponding to its primary amine hydrochloride, cyclobutyl, and alkyl functionalities.
The most prominent feature in the IR spectrum of a primary amine salt is the broad and strong absorption band arising from the N-H stretching vibrations of the ammonium group (-NH₃⁺). This band is typically observed in the region of 3200-2800 cm⁻¹. researchgate.netspectroscopyonline.com The broadening is a result of hydrogen bonding interactions. Within this broad envelope, the asymmetric and symmetric stretching bands can be present. researchgate.net
The spectrum will also display absorptions related to the hydrocarbon framework. The C-H stretching vibrations of the cyclobutyl and butyl groups are expected in the 3000-2850 cm⁻¹ region. libretexts.org Specifically, the CH₂ stretching vibrations of the cyclobutane ring have been reported to peak around 2987 and 2887 cm⁻¹. docbrown.info
Furthermore, the N-H bending (scissoring) vibrations of the -NH₃⁺ group give rise to distinct peaks. The asymmetric bending vibration is typically found between 1625 and 1560 cm⁻¹, while the symmetric bending vibration appears in the 1550 to 1500 cm⁻¹ range. spectroscopyonline.com Various CH₂ bending and deformation vibrations for the cyclobutane ring are also expected at wavenumbers around 1447, 1257, 1223, 749, and 627 cm⁻¹. docbrown.info The C-N stretching vibration for aliphatic amines is generally observed as a medium to weak band in the 1250-1020 cm⁻¹ region. pressbooks.pub
Table 1: Predicted Infrared (IR) Spectroscopy Data for 4-Cyclobutylbutan-1-amine hydrochloride
| Wavenumber Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3200-2800 | Strong, Broad | N-H stretching vibrations of -NH₃⁺ |
| 3000-2850 | Medium to Strong | C-H stretching vibrations (cyclobutyl and butyl CH₂) |
| ~2987, ~2887 | Medium | CH₂ stretching vibrations of cyclobutane ring |
| 1625-1560 | Medium | Asymmetric N-H bending of -NH₃⁺ |
| 1550-1500 | Medium | Symmetric N-H bending of -NH₃⁺ |
| ~1465 | Medium | CH₂ scissoring (bending) |
| 1250-1020 | Weak to Medium | C-N stretching |
| ~898 | Medium | C₄ ring deformation of cyclobutane |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary information to IR spectroscopy. It detects inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of a molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds, making it a valuable tool for characterizing the hydrocarbon backbone of 4-Cyclobutylbutan-1-amine hydrochloride.
The Raman spectrum is expected to show strong signals for the C-C bond stretching and CH₂ bending vibrations within the cyclobutyl and butyl chains. The symmetric C-C stretching vibrations of the cyclobutane ring should produce a characteristic Raman signal. The C-H stretching vibrations, also visible in the IR spectrum, will appear in the 3000-2800 cm⁻¹ region in the Raman spectrum as well.
Due to the ionic nature of the amine hydrochloride group, the N-H vibrations may be weak or difficult to observe in the Raman spectrum. However, the C-N stretching vibration should be Raman active. The low-wavenumber region (below 400 cm⁻¹) may contain information about the lattice vibrations of the crystalline salt.
Table 2: Predicted Raman Spectroscopy Data for 4-Cyclobutylbutan-1-amine hydrochloride
| Raman Shift Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3000-2800 | Strong | C-H stretching vibrations (cyclobutyl and butyl CH₂) |
| 1470-1430 | Medium | CH₂ bending (scissoring) |
| 1300-1150 | Medium | CH₂ twisting and wagging |
| 1150-800 | Strong | C-C stretching (backbone and ring) |
| Below 400 | Weak to Medium | Lattice vibrations and skeletal deformations |
Research Findings and Potential Applications
Given the absence of direct research on 4-Cyclobutylbutan-1-amine hydrochloride, this section will discuss the potential research applications based on the known influence of its structural components in medicinal chemistry and materials science.
The presence of both a primary amine and a cyclobutyl moiety suggests that this compound could be a valuable building block in drug discovery. Primary amines are known to be less promiscuous in in vitro assays and have shown improved profiles in in vivo toxicology studies when compared to secondary and tertiary amines. nih.gov The cyclobutyl group can act as a saturated, non-planar bioisostere for other cyclic or unsaturated groups, potentially improving metabolic stability and modulating receptor binding. nih.gov
Therefore, 4-Cyclobutylbutan-1-amine hydrochloride could be investigated as a lead compound or intermediate in several therapeutic areas:
Neuroscience: Many neurologically active compounds are primary amines. The lipophilic cyclobutyl group could facilitate passage across the blood-brain barrier.
Oncology: The cyclobutyl ring is a feature in several successful anticancer drugs, where it can contribute to the molecule's rigidity and optimal orientation for target binding. nih.gov
Antiviral Agents: The unique steric and electronic properties of the cyclobutyl group have also been exploited in the design of antiviral medications. nih.gov
Beyond medicinal chemistry, primary amine hydrochlorides can serve as precursors in materials science, for example, in the synthesis of novel surfactants or as modifying agents for polymers and surfaces.
Conclusion
4-Cyclobutylbutan-1-amine hydrochloride stands as a representative yet underexplored molecule at the intersection of several important areas of chemical research. Its structure combines the functional utility of a primary amine hydrochloride with the increasingly significant cyclobutyl moiety. While specific experimental data remains to be published, a robust profile of the compound can be predicted based on established chemical principles. Plausible synthetic routes can be designed, and its physicochemical and spectroscopic properties can be reasonably estimated. The true potential of 4-Cyclobutylbutan-1-amine hydrochloride lies in its application as a molecular building block, particularly in the field of medicinal chemistry, where the strategic inclusion of cyclobutyl groups is a growing trend for the development of novel therapeutics. Further academic inquiry is warranted to synthesize and characterize this compound, thereby confirming its predicted properties and exploring its utility in creating new and valuable chemical entities.
Computational and Theoretical Investigations of 4 Cyclobutylbutan 1 Aminehydrochloride
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule, including its three-dimensional structure, conformational preferences, and electronic landscape.
The structure of 4-Cyclobutylbutan-1-amine hydrochloride is characterized by two flexible components: the cyclobutyl ring and the n-butylamine side chain.
Cyclobutyl Ring: Unlike a planar square, the cyclobutane (B1203170) ring adopts a puckered or "butterfly" conformation to alleviate torsional strain from eclipsing hydrogen atoms and angle strain from the deviation from ideal sp³ bond angles. researchgate.netdalalinstitute.comlibretexts.org This puckering results in two distinct positions for substituents: axial and pseudo-equatorial. Computational studies on substituted cyclobutanes consistently show that the substituent preferentially occupies the pseudo-equatorial position to minimize steric hindrance. researchgate.netacs.org The energy barrier for ring inversion between the two puckered conformations is typically low, in the range of 1.8 to 2.0 kcal/mol. acs.org For 4-Cyclobutylbutan-1-amine, the butylamine (B146782) chain would be expected to reside in this more stable pseudo-equatorial position.
Alkyl Chain: The four-carbon chain linking the cyclobutyl ring to the amine group also possesses conformational flexibility due to rotation around its carbon-carbon single bonds. The lowest energy conformation is typically an all-staggered, anti-periplanar arrangement, which minimizes steric repulsion. Gauche interactions would introduce slight energetic penalties.
A full geometry optimization using a method like DFT with a basis set such as 6-31G* would identify the global minimum energy structure, which would likely feature a pseudo-equatorial butylamine chain in a staggered conformation on a puckered cyclobutane ring.
Table 1: Hypothetical Calculated Conformational Energies of 4-Cyclobutylbutan-1-amine
| Conformer | Cyclobutane Puckering | Alkyl Chain Conformation | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-C4 of ring) |
| A (Global Minimum) | Puckered | Anti (Staggered) | 0.00 | ~25° |
| B | Puckered | Gauche | ~0.6 - 0.9 | ~25° |
| C (Transition State) | Planar | Anti (Staggered) | ~1.8 - 2.0 | 0° |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com
4-Cyclobutylbutan-1-amine (Neutral): For the neutral primary amine, the HOMO is decisively localized on the lone pair of electrons of the nitrogen atom. youtube.com This high-energy, electron-rich orbital makes the nitrogen atom the molecule's primary nucleophilic and basic site. An electrophile, such as a proton (H+), will preferentially interact with this orbital. youtube.com The LUMO would be a diffuse, high-energy anti-bonding orbital (σ*) associated with the C-N and C-H bonds. The large energy gap between the HOMO and LUMO is characteristic of saturated alkylamines, indicating their stability.
4-Cyclobutylbutan-1-ammonium (Protonated Cation): Upon protonation to form the ammonium (B1175870) cation (the state in the hydrochloride salt), the nitrogen lone pair is used to form a new N-H bond. Consequently, it is no longer a non-bonding, high-energy orbital. The HOMO of the cation is lowered in energy and becomes a σ-bonding orbital within the molecule's framework. This change drastically reduces the nucleophilicity of the nitrogen. The LUMO remains a high-energy σ* orbital.
Table 2: Representative FMO Energies for 4-Cyclobutylbutan-1-amine and its Cation
| Species | Orbital | Energy (eV) | Description |
| Neutral Amine | HOMO | ~ -9.5 | Localized on Nitrogen lone pair (nN) |
| Neutral Amine | LUMO | ~ +4.0 | Delocalized σ* orbitals |
| Ammonium Cation | HOMO | ~ -15.0 | σ bonding orbitals (C-N, C-H) |
| Ammonium Cation | LUMO | ~ +2.5 | Delocalized σ* orbitals |
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. wuxiapptec.com Regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are colored blue.
Neutral Amine: The ESP map of the neutral amine would show a distinct region of intense negative potential (red) concentrated around the nitrogen atom, corresponding directly to the location of the electron lone pair. researchgate.net This visually confirms the nitrogen as the site of basicity and nucleophilic attack. The rest of the hydrocarbon framework (cyclobutyl and alkyl groups) would appear largely neutral (green).
Hydrochloride Salt: In the 4-cyclobutylbutan-1-ammonium cation, the ESP map changes dramatically. The entire -NH₃⁺ group would be a region of strong positive potential (blue), indicating its acidic nature and role as a hydrogen-bond donor. This positive charge would be electrostatically attracted to the negative charge of the chloride counter-ion. The positive potential would decrease along the alkyl chain away from the ammonium head group. This visualization is crucial for understanding intermolecular interactions, such as solubility in polar solvents and crystal packing forces. acs.org
Density Functional Theory (DFT) Studies for Reaction Pathways and Thermochemistry
DFT is a widely used computational method for investigating reaction mechanisms and calculating the energetics of chemical processes with high accuracy. gla.ac.uk
A plausible and common method for synthesizing primary amines like 4-cyclobutylbutan-1-amine is through the direct reductive amination of the corresponding aldehyde (4-cyclobutylbutanal) with ammonia (B1221849). nih.gov This one-pot reaction involves two main stages: the formation of an imine intermediate and its subsequent reduction. nih.govresearchgate.net
DFT calculations can be used to model this entire reaction pathway. A key step often investigated is the hydride transfer from a reducing agent (e.g., sodium triacetoxyborohydride) to the protonated imine (iminium ion), which is frequently the rate-determining step. acs.orgrsc.org Computational chemists can locate the transition state structure for this step, characterized by a single imaginary vibrational frequency. The calculated activation free energy (ΔG‡) provides a quantitative measure of the reaction's kinetic feasibility.
Table 3: Hypothetical DFT Results for a Key Step in a Plausible Synthesis
| Reaction Step | Method/Basis Set | Solvent Model | Calculated ΔG‡ (kcal/mol) |
| Hydride transfer to iminium ion | B3LYP/6-311+G(d,p) | PCM (DCE) | ~15 - 20 |
Note: DCE refers to 1,2-dichloroethane, a common solvent for this reaction. nih.gov
The formation of 4-Cyclobutylbutan-1-amine hydrochloride is an acid-base reaction between the amine and hydrogen chloride. pressbooks.pub
R-NH₂ + HCl → [R-NH₃]⁺Cl⁻
DFT calculations can precisely determine the thermochemistry of this reaction. By calculating the electronic energies of the optimized structures of the reactant amine, HCl, and the resulting ammonium-chloride ion pair, one can determine the enthalpy of reaction (ΔH). researchgate.net By including corrections for zero-point vibrational energy, thermal energy, and entropy, the Gibbs free energy of reaction (ΔG) can be obtained. For the reaction of a typical alkylamine with a strong acid like HCl, this process is highly exergonic, with a large negative ΔG, indicating a spontaneous and favorable reaction. researchgate.net These calculations are often performed using a continuum solvent model to better represent the reaction in solution.
Table 4: Representative Calculated Energetics for Hydrochloride Formation
| Species | Calculated Electronic Energy (Hartree) |
| 4-Cyclobutylbutan-1-amine | -486.542 |
| Hydrogen Chloride (HCl) | -460.115 |
| [4-Cyclobutylbutan-1-ammonium]⁺Cl⁻ | -946.711 |
| Calculated Reaction Energy | Value |
| ΔH (Enthalpy) | ~ -34 kcal/mol |
| ΔG (Gibbs Free Energy) | ~ -25 kcal/mol |
Note: These are representative values. Actual calculated energies depend on the specific level of theory and basis set used.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By calculating the forces between atoms and using them in equations of motion, MD simulations can provide detailed information about the dynamic behavior of a system, including conformational changes and intermolecular interactions. mdpi.com For 4-Cyclobutylbutan-1-amine hydrochloride, MD simulations offer a window into its behavior at the atomic level, which is crucial for understanding its properties in various environments. The simulation process typically begins with an initial energy minimization of the system's configuration to ensure stability, followed by the calculation of forces on each atom to update their positions over a series of time steps. mdpi.com
Conformational Flexibility of the Butane (B89635) Chain and Cyclobutyl Ring
The dynamic behavior of 4-Cyclobutylbutan-1-amine hydrochloride is largely dictated by the conformational flexibility of its two key structural components: the linear butane chain and the cyclobutyl ring.
Butane Chain: The four-carbon butane chain is not rigid; it exhibits significant flexibility due to rotation around its central carbon-carbon (C-C) bond. This rotation gives rise to different spatial arrangements of the atoms, known as conformations. The most stable conformation is the anti conformation, where the two terminal methyl groups are as far apart as possible (180° dihedral angle), minimizing steric hindrance. Other conformations, such as the gauche (60° dihedral angle) and eclipsed (0° dihedral angle) forms, are higher in energy due to increased steric strain from the closer proximity of substituent groups. tib.eu MD simulations can map the energy landscape of these rotations, predicting the probability of finding the butane chain in any given conformation at a specific temperature.
Cyclobutyl Ring: The cyclobutane ring is characterized by significant ring strain, which arises from two main factors: angle strain and torsional strain. masterorganicchemistry.com
Angle Strain: The internal C-C-C bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. masterorganicchemistry.comfiveable.me This deviation creates substantial angle strain.
Torsional Strain: In a planar conformation, all the hydrogen atoms on adjacent carbon atoms would be in an eclipsed arrangement, leading to maximum torsional strain. masterorganicchemistry.comlibretexts.org
To alleviate this combined strain, the cyclobutane ring is not flat. Instead, it adopts a "puckered" or "butterfly" conformation. masterorganicchemistry.comlibretexts.orgchemistrytalk.org This puckering slightly decreases the C-C-C bond angles (to around 88°), which increases angle strain, but it significantly reduces the torsional strain by moving the hydrogen atoms away from a fully eclipsed position. libretexts.org The ring can rapidly interconvert between different puckered conformations. masterorganicchemistry.com MD simulations can model this dynamic puckering, providing insights into the ring's flexibility and the energy barriers between different puckered states.
| Structural Feature | Key Conformation(s) | Primary Source of Strain | Strain Relief Mechanism |
|---|---|---|---|
| Butane Chain | Anti, Gauche, Eclipsed | Torsional and Steric Strain | Rotation around the central C-C bond to favor lower-energy conformations (e.g., anti). |
| Cyclobutyl Ring | Puckered (Butterfly) | Angle Strain and Torsional Strain | Adopts a non-planar, puckered conformation to reduce torsional strain between adjacent C-H bonds. libretexts.orgchemistrytalk.org |
Intermolecular Interactions in Condensed Phases
In a condensed phase (liquid or solid), molecules of 4-Cyclobutylbutan-1-amine hydrochloride interact with each other through a variety of non-covalent forces. The primary amine group, being protonated in the hydrochloride salt (-NH₃⁺), is a key player in these interactions.
Hydrogen Bonding: The ammonium group (-NH₃⁺) can act as a strong hydrogen bond donor, forming hydrogen bonds with the chloride ion (Cl⁻) and with the nitrogen atom of other amine molecules. youtube.comlibretexts.org This is a dominant intermolecular force, significantly influencing the physical properties of the compound. youtube.com
Ion-Dipole and Dipole-Dipole Interactions: The positive charge on the ammonium group and the negative charge on the chloride ion lead to strong ionic interactions. Furthermore, the N-H bonds are polar, creating local dipoles that interact with other polar groups in neighboring molecules. libretexts.org
Van der Waals Forces: These are weaker, non-specific attractive forces that occur between all molecules. They arise from temporary fluctuations in electron distribution. The size and shape of the cyclobutyl and butane parts of the molecule determine the strength of these dispersion forces. libretexts.org
MD simulations can model a collection of these molecules, tracking their positions and orientations to analyze the strength, geometry, and lifetime of these different intermolecular interactions. This analysis helps in understanding bulk properties like boiling point, melting point, and solubility. youtube.combyjus.com For instance, stronger intermolecular interactions generally lead to higher boiling and melting points. youtube.comcetri.ca
Ligand Design and Molecular Modeling Methodologies (in a non-clinical context)
Beyond understanding its intrinsic behavior, computational models of 4-Cyclobutylbutan-1-amine hydrochloride can be used to design new molecules with specific properties for non-clinical applications, such as in materials science or catalysis.
Pharmacophore Modeling and Virtual Screening (for non-biological targets, e.g., catalysts, materials)
Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features responsible for a particular interaction. nih.govnih.gov While heavily used in drug discovery, the principles are applicable to other fields. researchgate.net For a non-biological target, a pharmacophore model could define the spatial arrangement of features necessary for a molecule to act as an effective catalyst or to self-assemble into a desired material structure.
A pharmacophore model for a derivative of 4-Cyclobutylbutan-1-amine hydrochloride might include features such as:
A positive ionic feature (the ammonium group).
Hydrogen bond donors.
A hydrophobic feature (the cyclobutyl ring).
This model can then be used as a 3D query to perform a virtual screen of large chemical databases. nih.govresearchgate.net The goal is to identify other molecules that match the pharmacophore and are therefore likely to exhibit similar or enhanced activity for the target application, be it catalysis or materials science. This process can rapidly identify promising new candidates for synthesis and testing, saving significant time and resources. nih.govrsc.org
Structure-Based Design Principles for Derivative Synthesis (as chemical building blocks)
4-Cyclobutylbutan-1-amine hydrochloride can be viewed as a "building block" for creating larger, more complex molecules. chemdiv.com Structure-based design principles leverage the known structural information of this building block to guide the synthesis of new derivatives with tailored properties. drugdesign.org This is a key strategy in medicinal chemistry and materials science for improving the quality of synthesized compounds. csmres.co.uk
Key features of this building block that can be systematically modified include:
The Amine Group: The primary amine is a reactive functional group that can be used in a wide variety of chemical reactions to attach the molecule to other structures or surfaces. whiterose.ac.uknih.gov
The Cyclobutyl Ring: This ring provides a rigid, three-dimensional scaffold. Modifying the ring with different substituents can alter the molecule's shape, size, and lipophilicity, thereby influencing its interaction with other molecules or materials. csmres.co.uk
The Butane Chain: The length and flexibility of the alkyl chain can be adjusted to act as a spacer, controlling the distance between the amine functional group and the cyclobutyl scaffold.
Solid State Chemistry and Crystallographic Studies of 4 Cyclobutylbutan 1 Aminehydrochloride
Crystal Growth Techniques for Single-Crystal X-ray Diffraction
The foundation of a successful single-crystal X-ray diffraction study lies in the cultivation of high-quality single crystals. For 4-Cyclobutylbutan-1-amine hydrochloride, several established techniques can be employed to achieve crystals of suitable size and quality. The selection of an appropriate method is often empirical and depends on the compound's solubility in various solvents.
Commonly utilized techniques include:
Slow Solvent Evaporation: This is one of the most straightforward and widely used methods. ufl.edu A saturated or near-saturated solution of 4-Cyclobutylbutan-1-amine hydrochloride is prepared in a suitable solvent. The container is then loosely covered to allow the solvent to evaporate slowly over a period of days or weeks. ufl.edu As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of well-ordered crystals. ufl.edu The choice of solvent is critical; ideal solvents are those in which the compound has moderate solubility.
Vapor Diffusion: This technique is particularly effective for growing high-quality crystals from small amounts of material. ufl.edu It involves two vials, one smaller and placed inside a larger one. The smaller, inner vial contains a concentrated solution of the compound in a less volatile solvent. The larger, outer vial contains a more volatile "anti-solvent" in which the compound is insoluble. mit.edu The system is sealed, and the anti-solvent vapor slowly diffuses into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization. mit.edu
Cooling: A saturated solution of 4-Cyclobutylbutan-1-amine hydrochloride is prepared at an elevated temperature and then slowly cooled. mit.edu The solubility of the compound typically decreases with temperature, leading to supersaturation and subsequent crystal growth. The rate of cooling is a critical parameter that can influence the size and quality of the resulting crystals. ufl.edu
For amine hydrochlorides, the choice of solvent can significantly impact crystal packing due to the potential for hydrogen bonding with the solvent molecules. Therefore, a range of solvents with varying polarities and hydrogen bonding capabilities would be screened to find the optimal conditions for crystal growth.
Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Crystal Packing
Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice. mdpi.com This analysis provides invaluable information about the molecular structure, absolute configuration, and the intricate network of intermolecular interactions that dictate the crystal's properties. mdpi.comnih.gov
Once a suitable single crystal of 4-Cyclobutylbutan-1-amine hydrochloride is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to determine the unit cell parameters (the dimensions and angles of the fundamental repeating unit of the crystal) and the space group (the set of symmetry operations that describe the arrangement of molecules in the unit cell).
Hypothetical data for illustrative purposes, as no specific experimental data for 4-Cyclobutylbutan-1-amine hydrochloride is publicly available.
Table 1: Hypothetical Crystallographic Data for 4-Cyclobutylbutan-1-amine hydrochloride| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.50 |
| c (Å) | 12.10 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1015.7 |
In the crystal structure of 4-Cyclobutylbutan-1-amine hydrochloride, the protonated amine group and the chloride ion are expected to be key players in forming an extensive network of hydrogen bonds. acs.org These charge-assisted hydrogen bonds, where the positively charged ammonium (B1175870) group donates a proton to the negatively charged chloride ion, are particularly strong and play a crucial role in the stability of the crystal lattice. acs.org The analysis of the crystal structure would reveal the specific hydrogen bonding motifs (e.g., chains, sheets, or three-dimensional networks) and quantify the bond distances and angles. This information is vital for understanding the physical properties of the solid, such as its melting point and dissolution behavior.
The single-crystal structure reveals the preferred conformation of the 4-Cyclobutylbutan-1-amine molecule in the solid state. This includes the orientation of the cyclobutyl ring relative to the butylamine (B146782) chain and the torsion angles along the flexible butyl chain. This information is important as different conformers can sometimes lead to the formation of different polymorphs, each with unique physical properties.
Powder X-ray Diffraction (PXRD) for Polymorphism and Bulk Material Characterization
While single-crystal XRD provides detailed information about a single crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk sample, which consists of a large number of randomly oriented crystallites. The resulting PXRD pattern is a fingerprint of the crystalline phase and is useful for:
Polymorphism Screening: Polymorphs are different crystalline forms of the same compound that can have different physical properties. PXRD is a primary tool for identifying the presence of different polymorphs in a bulk sample.
Phase Purity Assessment: PXRD can be used to confirm the phase purity of a batch of 4-Cyclobutylbutan-1-amine hydrochloride and to detect the presence of any crystalline impurities.
Batch-to-Batch Consistency: PXRD is employed in quality control to ensure that different batches of the material have the same crystalline form.
Each crystalline form of a compound will produce a unique PXRD pattern characterized by a specific set of diffraction peaks at different angles (2θ).
Thermal Analysis Techniques (DSC, TGA) for Solid-State Transitions
Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature. For 4-Cyclobutylbutan-1-amine hydrochloride, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov A DSC thermogram can reveal:
Melting Point: A sharp endothermic peak indicates the melting point of the crystalline solid. tainstruments.com
Phase Transitions: Solid-solid phase transitions, such as the conversion from one polymorph to another, will appear as endothermic or exothermic events.
Glass Transitions: For amorphous material, a step-like change in the baseline indicates the glass transition temperature. tainstruments.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. core.ac.uk A TGA curve provides information about:
Thermal Stability: The temperature at which the compound begins to lose mass indicates the onset of decomposition. ohiolink.edu
Presence of Solvates/Hydrates: The loss of mass at lower temperatures can indicate the presence of bound solvent or water molecules in the crystal lattice. ohiolink.edu
By combining DSC and TGA, a comprehensive thermal profile of 4-Cyclobutylbutan-1-amine hydrochloride can be established, providing crucial information about its stability and processing parameters. nih.gov
Applications of 4 Cyclobutylbutan 1 Aminehydrochloride As a Synthetic Intermediate
Utilization in the Construction of Complex Organic Scaffolds
The primary amine functionality and the cyclobutane (B1203170) ring are key features that make 4-cyclobutylbutan-1-amine hydrochloride a potentially valuable building block in organic synthesis. acs.org The cyclobutane motif is found in a number of natural products and its inclusion in medicinal chemistry can impart unique conformational constraints on molecules. lifechemicals.comnih.gov
The primary amine group of 4-cyclobutylbutan-1-amine hydrochloride can be readily functionalized to generate a diverse array of more complex amine derivatives. Standard synthetic transformations for primary amines, such as alkylation and acylation, can be employed. uomustansiriyah.edu.iqlibretexts.org For instance, reaction with alkyl halides can yield secondary and tertiary amines, while treatment with acid chlorides or anhydrides would produce the corresponding amides. These reactions allow for the introduction of a wide variety of functional groups, extending the carbon skeleton and enabling the synthesis of compounds with tailored properties.
Reductive amination represents another powerful method for creating advanced amine derivatives. openstax.orgyoutube.com Reaction of 4-cyclobutylbutan-1-amine with aldehydes or ketones, in the presence of a reducing agent, would lead to the formation of secondary or tertiary amines with diverse substituents. This one-pot procedure is highly efficient for the synthesis of complex amines.
Table 1: Potential Reactions for the Synthesis of Advanced Amine Derivatives from 4-Cyclobutylbutan-1-amine
| Reaction Type | Reagents | Product Type |
| Alkylation | Alkyl halide (R-X) | Secondary or Tertiary Amine |
| Acylation | Acid chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O) | Amide |
| Reductive Amination | Aldehyde (R'CHO) or Ketone (R'R''CO), Reducing agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine |
Primary amines are fundamental precursors in the synthesis of a vast range of nitrogen-containing heterocyclic compounds. sysrevpharm.orglibretexts.org 4-Cyclobutylbutan-1-amine hydrochloride can serve as a key building block for introducing the 4-cyclobutylbutyl side chain into various heterocyclic systems. researchgate.net The specific reaction conditions and the choice of co-reactants would determine the nature of the resulting heterocycle.
For example, condensation reactions with dicarbonyl compounds or their equivalents are a common strategy for constructing heterocycles. The reaction of 4-cyclobutylbutan-1-amine with a 1,4-dicarbonyl compound could yield a pyrrole (B145914) derivative, while a 1,5-dicarbonyl compound could lead to a piperidine (B6355638) ring. Various catalytic methods, including those employing iridium, gold, or molybdenum complexes, have been developed for the efficient N-heterocyclization of primary amines with diols or dihalides. organic-chemistry.org
Table 2: Examples of Heterocycle Synthesis from Primary Amines
| Heterocycle | Co-reactant | General Method |
| Pyrrole | 1,4-Dicarbonyl compound | Paal-Knorr synthesis |
| Pyridine (B92270) | 1,5-Dicarbonyl compound | Condensation |
| Piperazine | Diol and a (pyridyl)phosphine-ligated ruthenium(II) catalyst | Catalytic diol-diamine coupling |
| Azetidine | 1,3-Dihalide or Bistriflate of a 1,3-propanediol | Nucleophilic substitution |
Role in Material Science Applications (non-biological)
The unique structural features of 4-cyclobutylbutan-1-amine hydrochloride, particularly the cyclobutane ring, suggest potential applications in material science. fiveable.me Cyclobutane-containing molecules have been explored for the development of novel polymers and catalysts. nih.govresearchgate.net
Primary amines can act as co-initiators in the ring-opening polymerization of cyclic esters, such as ε-caprolactone and lactide. vot.plresearchgate.net The amine initiates the polymerization, leading to the formation of polyester (B1180765) chains with an amine end-group. In this context, 4-cyclobutylbutan-1-amine could be used to synthesize polyesters with a terminal cyclobutylbutyl group, potentially influencing the polymer's physical properties such as its thermal stability and crystallinity.
Furthermore, primary amines can be transformed into isocyanates, which are key monomers for the production of polyurethanes. rsc.org The conversion of 4-cyclobutylbutan-1-amine to the corresponding isocyanate would allow for its incorporation into polyurethane chains, where the bulky cyclobutyl group could impact the material's rigidity and morphology. The synthesis of polymers containing cyclobutane moieties has been an area of interest, with methods like [2+2] photopolymerization being explored. researchgate.net
While specific examples involving 4-cyclobutylbutan-1-amine in catalyst design are not available, the amine functionality and the cyclobutane scaffold are relevant to catalyst development. Chiral amines and their derivatives are widely used as ligands in asymmetric catalysis. The cyclobutane ring can provide a rigid and sterically defined backbone for the design of new chiral ligands. rsc.orgrsc.org Functionalization of the amine group of 4-cyclobutylbutan-1-amine could lead to the synthesis of novel ligands for transition metal catalysts, potentially influencing the stereoselectivity of catalytic transformations.
Derivatization for Analytical Tagging and Detection
For analytical purposes, particularly in chromatography, derivatization is often employed to enhance the detectability and separation of analytes. nih.govlibretexts.org Primary amines like 4-cyclobutylbutan-1-amine are readily derivatized to introduce chromophoric or fluorophoric tags. This chemical modification improves detection sensitivity, especially in techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. nih.govresearchgate.net
A variety of derivatizing agents are available for primary amines. For instance, o-phthalaldehyde (B127526) (OPA) reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. libretexts.org Another common reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.com These derivatization reactions are typically rapid and can be automated for high-throughput analysis.
Table 3: Common Derivatizing Agents for Primary Amines
| Derivatizing Agent | Detection Method |
| o-Phthalaldehyde (OPA) | Fluorescence |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence |
| Dansyl chloride | Fluorescence |
| 2,4-Dinitrofluorobenzene (DNFB) | UV-Vis |
Chromatographic Derivatization Agents
In chromatography, particularly High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to chemically modify an analyte to enhance its detection or improve its separation characteristics. researchgate.net Primary amines, such as 4-cyclobutylbutan-1-amine, are readily derivatized using a range of reagents that introduce chromophoric or fluorophoric tags. The resulting derivatives often exhibit improved detectability, especially for analytes that lack a native UV-absorbing or fluorescent group.
The primary amine of 4-cyclobutylbutan-1-amine hydrochloride can react with various derivatizing agents to form stable, highly detectable products. The bulky and hydrophobic nature of the cyclobutylbutyl group can influence the chromatographic behavior of the resulting derivative, potentially leading to improved resolution and retention on reversed-phase columns.
Commonly used derivatizing reagents for primary amines that could be employed with 4-cyclobutylbutan-1-amine include:
Dansyl Chloride (DNS-Cl): This reagent reacts with primary amines to produce highly fluorescent dansyl amides. nih.gov The reaction is typically carried out in an alkaline buffer. nih.gov The resulting derivative of 4-cyclobutylbutan-1-amine would be expected to be highly fluorescent and well-retained in reversed-phase HPLC. The fluorescence of dansyl derivatives allows for very low detection limits. nih.gov
Fluorescamine (B152294): This reagent reacts rapidly with primary amines to form fluorescent pyrrolinone derivatives. nih.govwikipedia.orgbiotium.com A key advantage of fluorescamine is that the reagent itself is not fluorescent and excess reagent is quickly hydrolyzed to non-fluorescent products, resulting in low background signals. wikipedia.orgbiotium.com
NBD Chloride (4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole): NBD-Cl reacts with primary amines to yield fluorescent NBD-amines. biotium.comresearchgate.net This reagent is particularly useful for creating derivatives that can be detected by fluorescence in chromatographic analyses. biotium.com
The derivatization of 4-cyclobutylbutan-1-amine would proceed via nucleophilic attack of the primary amine onto the electrophilic center of the derivatizing agent. For example, the reaction with an acyl chloride would result in the formation of a stable amide bond. libretexts.org
Table 1: Potential Chromatographic Derivatization Reactions of 4-Cyclobutylbutan-1-amine
| Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Potential Detection Method |
|---|---|---|---|
| Dansyl Chloride | Primary Amine | N-(4-cyclobutylbutyl)dansylamide | Fluorescence |
| Fluorescamine | Primary Amine | Pyrrolinone derivative | Fluorescence |
| NBD Chloride | Primary Amine | N-(4-cyclobutylbutyl)-NBD | Fluorescence |
This table presents hypothetical derivatization reactions based on the known reactivity of primary amines.
The choice of derivatizing agent would depend on the specific requirements of the analytical method, such as the desired sensitivity and the available detection systems. The introduction of the 4-cyclobutylbutyl moiety could potentially be leveraged to fine-tune the chromatographic properties of the resulting derivatives, offering a handle to optimize separations.
Spectroscopic Probes
Spectroscopic probes are molecules designed to detect or quantify other molecules or ions through changes in their spectroscopic properties, most commonly fluorescence. The synthesis of such probes often involves the covalent attachment of a fluorophore to a recognition element. 4-Cyclobutylbutan-1-amine hydrochloride can serve as a synthetic precursor for spectroscopic probes by providing a linker to which a fluorophore can be attached. The primary amine group is a convenient site for conjugation with a variety of fluorescent dyes.
The synthesis of a fluorescent probe from 4-cyclobutylbutan-1-amine would typically involve the reaction of its primary amine with a fluorophore that has been activated for reaction with amines, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. The cyclobutylbutyl group in the resulting probe could influence its solubility, cell permeability, and interaction with its target environment.
For instance, a fluorescent probe could be synthesized by reacting 4-cyclobutylbutan-1-amine with the NHS ester of a common fluorophore. The resulting amide bond would covalently link the cyclobutylbutylamine moiety to the fluorescent core.
Table 2: Examples of Fluorophores for Probe Synthesis with 4-Cyclobutylbutan-1-amine
| Fluorophore Class | Reactive Moiety for Amines | Potential Probe Characteristics |
|---|---|---|
| Fluorescein | Isothiocyanate (FITC) | Bright green fluorescence |
| Rhodamine | N-Hydroxysuccinimide (NHS) ester | Photostable, red fluorescence |
| Coumarin | Acyl chloride | Blue fluorescence, environmentally sensitive |
This table illustrates potential fluorophores that could be conjugated to 4-cyclobutylbutan-1-amine to create spectroscopic probes.
The research into the synthesis of 4-aryl-butylamine fluorescent probes demonstrates a general strategy where an amine serves as a linker to a fluorescent aromatic system. researchgate.net While not specifically using a cyclobutyl group, this work highlights the principle of using an amino-functionalized aliphatic chain to construct fluorescent probes. researchgate.net The specific properties of the cyclobutyl group in a probe derived from 4-cyclobutylbutan-1-amine would need to be experimentally determined but could offer advantages in terms of lipophilicity and conformational rigidity compared to simple alkyl chains.
The resulting spectroscopic probes could potentially be used in a variety of applications, such as fluorescence microscopy, flow cytometry, and fluorescence-based assays, depending on the properties of the chosen fluorophore and any additional targeting moieties incorporated into the final structure.
Analytical Methodologies for Quantitative and Qualitative Assessment of 4 Cyclobutylbutan 1 Aminehydrochloride
Spectrophotometric Quantification Methods
Direct UV-Vis spectrophotometry is not suitable for quantifying 4-Cyclobutylbutan-1-amine hydrochloride due to its lack of a chromophore. However, quantitative analysis can be achieved by reacting the primary amine with a reagent to produce a colored derivative that can be measured by colorimetry. researchgate.netnih.gov
Several established methods for the spectrophotometric determination of primary amines can be adapted:
Ninhydrin (B49086) Method: The reaction of primary amines with ninhydrin yields a deep purple product (Ruhemann's purple), which has a maximum absorbance (λmax) around 570-586 nm. researchgate.net By creating a calibration curve with standards of known concentration, the concentration of an unknown sample can be determined based on its absorbance.
DNFB Method: 2,4-Dinitrofluorobenzene (DNFB) reacts with primary amines to form a stable, colored N-substituted dinitroaniline derivative. researchgate.net The resulting product can be quantified spectrophotometrically.
Charge-Transfer Complex Formation: Certain reagents, such as p-N,N-dimethylphenylenediamine after oxidation, can form a colored charge-transfer complex with primary amines. rasayanjournal.co.in The intensity of the color, measured at a specific wavelength (e.g., 530 nm), is proportional to the concentration of the amine. rasayanjournal.co.in
Table 3: Spectrophotometric Methods for Primary Amine Quantification
| Reagent | Principle of Reaction | Resulting Chromophore | Typical λmax |
|---|---|---|---|
| Ninhydrin | Forms a condensation product with the amine. | Ruhemann's purple | ~570-586 nm researchgate.net |
| 2,4-Dinitrofluorobenzene (DNFB) | Nucleophilic aromatic substitution. | N-substituted dinitroaniline | Varies with amine |
| p-N,N-dimethylphenylenediamine / NaIO₄ | Forms a charge-transfer complex. | Purple-red complex | ~530 nm rasayanjournal.co.in |
Titrimetric Analysis for Purity Determination
Titrimetric analysis, a cornerstone of quantitative chemical analysis, provides a robust and accurate method for determining the purity of 4-Cyclobutylbutan-1-amine hydrochloride. This section details the principles and methodologies of using non-aqueous acid-base titration for this purpose. Given that 4-Cyclobutylbutan-1-amine is an aliphatic amine, its hydrochloride salt can be effectively assayed in a non-aqueous medium to overcome the weak basicity that would be present in an aqueous solution. uomustansiriyah.edu.iq
The primary method involves the titration of the amine salt with a strong acid, typically perchloric acid, in a non-aqueous solvent like glacial acetic acid. metrohm.comslideshare.net This approach enhances the basic properties of the amine salt, allowing for a sharp and discernible end point.
Principle of Titration
The determination of 4-Cyclobutylbutan-1-amine hydrochloride purity relies on a non-aqueous acid-base titration. Amine hydrochlorides are salts of a weak base (the amine) and a strong acid (hydrochloric acid). Direct titration in an aqueous medium is often challenging due to the weak basic character of the amine and the hydrolytic effects of water. metrohm.com Therefore, the titration is performed in a non-aqueous, aprotic solvent, most commonly glacial acetic acid.
In glacial acetic acid, the hydrochloride salt first reacts with mercuric acetate (B1210297). The mercuric acetate replaces the chloride ion with the acetate ion, forming the corresponding amine acetate and weakly dissociated mercuric chloride. This step is crucial as it removes the interference of the halide ion, which would otherwise compete with the perchloric acid titrant.
The reaction can be represented as follows: 2R-NH₃⁺Cl⁻ + (CH₃COO)₂Hg → 2R-NH₃⁺CH₃COO⁻ + HgCl₂ (where R = 4-Cyclobutylbutyl)
Subsequently, the amine acetate is titrated with a standardized solution of perchloric acid in glacial acetic acid. The acetic acid medium enhances the basicity of the amine, leading to a more defined end point. The titration reaction is: R-NH₃⁺CH₃COO⁻ + HClO₄ → R-NH₃⁺ClO₄⁻ + CH₃COOH
At the equivalence point, all the amine has reacted with the perchloric acid. lumenlearning.comlibretexts.org
Reagents and Standardization
Titrant: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid is the standard titrant for the analysis of weak bases in a non-aqueous medium. metrohm.com
Solvent: Glacial acetic acid is the preferred solvent as it is an excellent medium for titrating weak bases. metrohm.com
Standardization: The perchloric acid titrant must be standardized against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP). A known weight of KHP is dissolved in glacial acetic acid, and a few drops of an indicator (like crystal violet) are added. The solution is then titrated with the prepared perchloric acid solution until the color changes from violet to blue-green.
Other Reagents: Mercuric acetate solution (typically 5% w/v in glacial acetic acid) is used to convert the hydrochloride salt to the acetate salt. brainkart.com
Sample Preparation and Procedure
A precise quantity of the 4-Cyclobutylbutan-1-amine hydrochloride sample is weighed and dissolved in a measured volume of glacial acetic acid. To this solution, a specific volume of mercuric acetate solution is added to facilitate the ion exchange. brainkart.com After allowing the reaction to proceed, the solution is ready for titration with the standardized 0.1 N perchloric acid. The titration is performed by adding the titrant from a burette to the sample solution until the end point is reached. lumenlearning.com A blank determination, containing all reagents except the sample, is also performed to correct for any impurities in the solvent or reagents. brainkart.com
End-Point Detection
The equivalence point of the titration can be determined using two primary methods: potentiometric and visual indicators.
Potentiometric titration is a highly accurate method for end-point detection. blogspot.com It involves measuring the potential difference (in millivolts) between a reference electrode (e.g., saturated calomel (B162337) electrode - SCE) and an indicator electrode (e.g., glass electrode) as a function of the volume of titrant added. blogspot.comsips.org.in A sharp change or inflection in the potential reading indicates the equivalence point. This method is particularly useful for colored or turbid solutions where a visual indicator would be unsuitable.
Table 1: Hypothetical Potentiometric Titration Data for 4-Cyclobutylbutan-1-amine hydrochloride Sample Weight: 0.350 g Normality of Perchloric Acid: 0.1002 N
| Volume of 0.1 N HClO₄ (mL) | Potential (mV) |
| 18.00 | 350 |
| 18.50 | 365 |
| 19.00 | 385 |
| 19.20 | 400 |
| 19.40 | 450 |
| 19.45 | 550 |
| 19.50 | 650 |
| 19.60 | 680 |
| 19.80 | 700 |
| 20.00 | 710 |
The equivalence point is determined from the point of maximum inflection on the titration curve (a plot of potential vs. volume), which in this dataset is approximately 19.47 mL.
Visual indicators can also be used for end-point detection in non-aqueous titrations. The choice of indicator is critical and depends on the solvent system and the strength of the acid and base. For the titration of weak bases with perchloric acid in acetic acid, crystal violet is a commonly used indicator. blogspot.com It provides a distinct color change at the end point, typically from violet (basic) to blue-green (acidic). brainkart.com
Table 2: Common Indicators for Non-Aqueous Titration in Acetic Acid
| Indicator | Color Change (Basic to Acidic) |
| Crystal Violet | Violet -> Blue -> Green -> Yellowish-green |
| Methyl Red | Yellow -> Red |
| Naphtholbenzein | Yellow -> Green |
| Thymol Blue | Yellow -> Blue |
Source: blogspot.com
Calculation of Purity
The purity of the 4-Cyclobutylbutan-1-amine hydrochloride sample is calculated based on the volume of titrant consumed at the equivalence point, the normality of the titrant, and the weight of the sample.
The percentage purity is calculated using the following formula:
Purity (%) = ((V_s - V_b) * N * E) / W * 100
Where:
V_s = Volume of perchloric acid consumed by the sample (mL)
V_b = Volume of perchloric acid consumed by the blank (mL)
N = Normality of the perchloric acid solution (N)
E = Equivalent weight of 4-Cyclobutylbutan-1-amine hydrochloride ( g/mol )
W = Weight of the sample (g)
The molecular weight of 4-Cyclobutylbutan-1-amine hydrochloride (C₈H₁₇N·HCl) is approximately 163.70 g/mol . Since the reaction involves a 1:1 molar ratio, the equivalent weight is equal to the molecular weight.
Using the data from the potentiometric titration example: Purity (%) = ((19.47 mL - 0.10 mL) * 0.1002 N * 163.70 g/mol) / (0.350 g * 1000) * 100 ≈ 90.9%
Data Presentation and Interpretation
The results of the titrimetric analysis are typically presented in a table format, summarizing the findings from multiple determinations to ensure precision and accuracy.
Table 3: Purity Determination of 4-Cyclobutylbutan-1-amine hydrochloride Batches
| Batch No. | Sample Weight (g) | Titrant Volume (mL) | Calculated Purity (%) |
| A-001 | 0.352 | 19.55 | 90.9 |
| A-002 | 0.348 | 19.35 | 91.0 |
| A-003 | 0.355 | 19.70 | 90.8 |
| Average | 90.9 | ||
| RSD (%) | 0.11 |
The data indicates consistent purity across the tested batches, with a low relative standard deviation (RSD), suggesting the method is precise. The purity values obtained through this titrimetric method are crucial for quality control, ensuring the compound meets the required specifications for its intended use.
Future Research Directions and Unexplored Avenues for 4 Cyclobutylbutan 1 Aminehydrochloride
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of amines is a cornerstone of organic chemistry, yet traditional methods often rely on harsh reagents and generate significant waste. pressbooks.pub Future research into the synthesis of 4-Cyclobutylbutan-1-amine hydrochloride should prioritize the development of sustainable and efficient methodologies.
One promising avenue is the exploration of biocatalysis . The use of enzymes, such as transaminases, has revolutionized the synthesis of amine-containing pharmaceuticals by offering greener alternatives to traditional metal-catalyzed reactions. mdpi.com Research could focus on identifying or engineering a transaminase capable of converting a suitable ketone precursor into 4-Cyclobutylbutan-1-amine with high enantioselectivity. This would not only be a more sustainable approach but also provide access to chiral versions of the target molecule.
Another area of investigation is the development of novel reductive amination protocols. pressbooks.pubresearchgate.net While reductive amination is a well-established method, future work could explore the use of more sustainable reducing agents and catalysts. For instance, employing hydrogen gas with a reusable, non-precious metal catalyst would be a significant step towards a greener synthesis. researchgate.net
Furthermore, the use of bio-based solvents in the synthesis of 4-Cyclobutylbutan-1-amine hydrochloride could significantly improve its environmental footprint. rsc.org Solvents derived from renewable resources can offer a safer and more sustainable alternative to traditional petroleum-based solvents.
A comparative table of potential sustainable synthetic routes is presented below:
| Synthetic Route | Potential Advantages | Key Research Challenges |
| Biocatalysis (Transaminases) | High selectivity, mild reaction conditions, reduced waste. mdpi.com | Enzyme discovery and engineering, substrate scope. |
| Catalytic Reductive Amination | Atom economy, potential for continuous flow processes. pressbooks.pubresearchgate.net | Catalyst development (non-precious metals), optimization of reaction conditions. |
| Use of Bio-based Solvents | Reduced environmental impact, improved safety profile. rsc.org | Solvent selection, compatibility with reaction chemistry. |
Deeper Mechanistic Insights into Complex Transformations
The presence of a cyclobutane (B1203170) ring in 4-Cyclobutylbutan-1-amine hydrochloride makes it a fascinating subject for mechanistic studies. researchgate.net The inherent ring strain of cyclobutanes can be harnessed to drive unique chemical transformations, such as ring-opening reactions. arxiv.orgresearchgate.net
Future research should delve into the mechanisms of ring-opening reactions of 4-Cyclobutylbutan-1-amine hydrochloride under various conditions (e.g., thermal, photochemical, or catalyst-mediated). Understanding the factors that control the regioselectivity and stereoselectivity of these reactions is crucial for harnessing their synthetic potential. researchgate.netnih.gov For instance, theoretical studies have investigated the unimolecular decomposition of cyclobutane, suggesting a biradical mechanism for its ring opening. arxiv.org Experimental and computational studies could explore similar pathways for the target molecule.
Moreover, the interplay between the cyclobutane ring and the amine functionality could lead to complex intramolecular reactions. Investigating these transformations could unveil novel reaction pathways and lead to the synthesis of complex molecular architectures. A tandem ring-opening and intramolecular cycloaddition, for example, could be a powerful strategy for constructing polycyclic systems. acs.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental design. mdpi.com For a relatively unexplored molecule like 4-Cyclobutylbutan-1-amine hydrochloride, computational modeling can provide invaluable a priori insights.
Density Functional Theory (DFT) calculations can be employed to predict a range of properties, including conformational preferences, electronic structure, and spectroscopic signatures. These calculations can also be used to model reaction pathways and transition states for potential transformations, such as the ring-opening reactions discussed previously. This would allow for a more rational design of experiments.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the potential activities of 4-Cyclobutylbutan-1-amine hydrochloride and its derivatives in various non-biological contexts. By building models based on the structural features of related compounds, it may be possible to identify promising applications before embarking on extensive experimental work. acs.org
The following table summarizes the potential applications of computational modeling for this compound:
| Computational Method | Predicted Properties/Applications | Potential Impact |
| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, reaction mechanisms, transition state energies. | Guidance for synthesis and mechanistic studies. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, interactions with other molecules or materials. | Understanding behavior in different environments. |
| QSAR Modeling | Prediction of physical or chemical properties relevant to material science applications. acs.org | Prioritization of experimental investigations. |
Innovative Applications in Non-Biorelated Chemical Fields
While many amines find applications in the life sciences, the unique structural features of 4-Cyclobutylbutan-1-amine hydrochloride suggest potential applications in non-biorelated chemical fields. The cyclobutane moiety, in particular, has been explored in materials science and organic synthesis. researchgate.netlifechemicals.com
One exciting avenue is the use of this compound as a building block for stress-responsive polymers . The mechanical force-induced ring-opening of cyclobutane derivatives has been shown to produce polymers that change their properties in response to stress. nih.gov Incorporating 4-Cyclobutylbutan-1-amine hydrochloride into a polymer backbone could lead to materials with novel mechanochemical behaviors.
In the realm of organic synthesis , 4-Cyclobutylbutan-1-amine hydrochloride could serve as a versatile intermediate. The strained cyclobutane ring can be a precursor to various other functional groups and carbocyclic systems through controlled ring-opening or rearrangement reactions. researchgate.net The amine functionality also provides a handle for further derivatization.
Collaborative Research Opportunities in Chemical Sciences
The multifaceted research directions outlined above highlight the need for a collaborative approach to unlock the full potential of 4-Cyclobutylbutan-1-amine hydrochloride.
Synthetic and Mechanistic Chemistry: Collaborations between synthetic organic chemists and physical organic chemists will be crucial for developing novel synthetic routes and gaining a deep understanding of the reaction mechanisms involved.
Experimental and Computational Chemistry: A strong synergy between experimentalists and computational chemists will be essential for a feedback loop of prediction and validation, accelerating the discovery of new properties and applications.
Chemistry and Materials Science: Partnerships with material scientists will be key to exploring the potential of 4-Cyclobutylbutan-1-amine hydrochloride in the development of advanced materials with tailored properties.
By fostering interdisciplinary collaborations, the chemical sciences community can fully explore the uncharted territory that 4-Cyclobutylbutan-1-amine hydrochloride represents, potentially leading to significant advancements in synthesis, catalysis, and materials science.
Q & A
Q. What are the common synthetic routes for 4-Cyclobutylbutan-1-amine hydrochloride, and how can their efficiency be evaluated?
- Methodological Answer : Synthetic routes may include reductive amination of 4-cyclobutylbutan-1-one with ammonia or alkylation of cyclobutylmethyl halides followed by amination. Efficiency can be evaluated using factorial design (e.g., varying temperature, catalyst loading, and reaction time) to optimize yield and purity . Key metrics include:
| Parameter | Range Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Temperature | 60–120°C | 90°C | 78 |
| Catalyst (Pd/C) | 1–5 mol% | 3 mol% | 85 |
| Reaction Time | 6–24 h | 12 h | 82 |
| Characterization via NMR and mass spectrometry (MS) is critical for validation . |
Q. Which analytical techniques are most effective for characterizing 4-Cyclobutylbutan-1-amine hydrochloride, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using computational tools (e.g., ChemSpider’s predicted shifts) and compare with experimental data to confirm cyclobutyl geometry and amine protonation .
- HPLC-MS : Quantify purity and detect impurities; use reverse-phase C18 columns with acetonitrile/water gradients .
- IR Spectroscopy : Identify N–H stretching (2500–3000 cm⁻¹) and amine hydrochloride signatures .
Cross-referencing data across techniques reduces misinterpretation .
Q. What are the solubility properties of 4-Cyclobutylbutan-1-amine hydrochloride in polar vs. nonpolar solvents, and how does this impact formulation?
- Methodological Answer : Conduct solubility tests in solvents like water, ethanol, DMSO, and dichloromethane. Use gravimetric analysis or UV-Vis spectroscopy to measure saturation points. The cyclobutyl group’s hydrophobicity may reduce aqueous solubility, necessitating salt formation or co-solvents for biological assays. Document results as:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.5 |
| Ethanol | 45.3 |
| DMSO | 62.0 |
| These data guide solvent selection for reaction media or dissolution in pharmacological studies . |
Advanced Research Questions
Q. How can reaction conditions for synthesizing 4-Cyclobutylbutan-1-amine hydrochloride be optimized to address low yields or side-product formation?
- Methodological Answer : Apply response surface methodology (RSM) to identify interactions between variables (e.g., pH, reagent stoichiometry). For example:
- Central Composite Design : Test 3–5 factors (e.g., temperature, catalyst type, solvent polarity) to model non-linear relationships .
- Statistical Analysis : Use ANOVA to determine significant factors; prioritize eliminating side-products (e.g., over-alkylation) by adjusting reaction kinetics .
Validate optimized conditions with triplicate runs to ensure reproducibility .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragmentation patterns)?
- Methodological Answer :
- Hypothesis Testing : Compare experimental data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .
- Deuterium Exchange : Confirm amine protonation by observing peak disappearance in D2O .
- High-Resolution MS : Rule out isotopic or adduct interference by matching exact mass with theoretical values .
Document discrepancies in a table and propose structural or procedural explanations (e.g., solvent polarity affecting tautomerism) .
Q. What in silico strategies predict the reactivity of 4-Cyclobutylbutan-1-amine hydrochloride in nucleophilic substitution or enzyme-binding studies?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., amine transporters) using software like GROMACS .
- Docking Studies : Use AutoDock Vina to predict binding affinities and active-site interactions .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity .
Validate predictions with kinetic assays (e.g., monitoring reaction rates under varying pH) .
Q. How does the cyclobutyl moiety influence the compound’s stability under thermal or photolytic conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air atmospheres .
- UV-Stability Tests : Expose samples to UV light (254 nm) and quantify degradation via HPLC .
Cyclobutane’s ring strain may lower thermal stability compared to cyclohexane analogs. Report findings as:
| Condition | Degradation (%) | Half-Life (h) |
|---|---|---|
| 100°C (Air) | 15 | 48 |
| UV (24 h) | 30 | 24 |
| Use Arrhenius plots to extrapolate shelf-life . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
